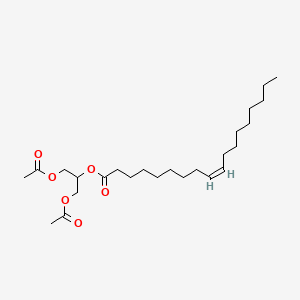

Glyceryl diacetate 2-oleate

Description

Properties

CAS No. |

55401-63-3 |

|---|---|

Molecular Formula |

C25H44O6 |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

1,3-diacetyloxypropan-2-yl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C25H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h11-12,24H,4-10,13-21H2,1-3H3/b12-11- |

InChI Key |

DAYZEZNVBPBOQL-QXMHVHEDSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Glyceryl Diacetate 2 Oleate

Chemical Synthesis Methodologies

The chemical synthesis of glyceryl diacetate 2-oleate is principally achieved through a two-stage process: the esterification of glycerol (B35011) with oleic acid to produce glyceryl monooleate, followed by the acetylation of this intermediate.

Esterification Reactions for Glyceryl Monooleate Precursors

Glyceryl monooleate (GMO) is synthesized through the direct esterification of glycerol and oleic acid. google.comits.ac.id This reaction is fundamental for creating the monooleate backbone before the subsequent acetylation step. The process typically involves heating the reactants in the presence of a catalyst. google.com Reaction conditions such as temperature, reactant molar ratio, and reaction time are critical parameters that influence the yield and selectivity towards glyceryl monooleate.

Several studies have investigated the optimization of these conditions. For instance, one method involves the esterification of glycerol and oleic acid at temperatures ranging from 115°C to 190°C for a duration of 1.5 to 4.5 hours to produce glyceryl monooleate. google.comgoogle.com Another study utilizing microwave heating with an H-ZSM-5 catalyst found optimal conditions to be a 2:1 reactant ratio, a reaction time of 50 minutes, and a temperature of 160°C, which resulted in a 92.02% yield of GMO. its.ac.idaip.org The selectivity for GMO can be influenced by the molar ratio of the reactants; increasing the glycerol to oleic acid ratio can sometimes decrease the selectivity for GMO in favor of di- or tri-oleates. frontiersin.orgnih.gov

A different approach to synthesizing GMO involves using sodium oleate (B1233923) and 3-chloro-1,2-propanediol (B139630) as reactants. nih.gov In one study, this method yielded high-purity GMO at 89.02% under optimized conditions, including a 1:2 molar ratio of sodium oleate to 3-chloro-1,2-propanediol, a reaction temperature of 115°C, and a reaction time of 6 hours with tetrabutylammonium (B224687) bromide as a catalyst. nih.gov

| Reactants | Catalyst | Temperature (°C) | Reaction Time | Molar Ratio (Glycerol:Oleic Acid unless stated) | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Glycerol, Oleic Acid | Esterification catalyst | 115-190 | 1.5-4.5 hours | Not specified | Product: Glyceryl Monooleate | google.comgoogle.com |

| Glycerol, Oleic Acid | H-ZSM-5 | 160 | 50 minutes | 2:1 | 92.02% Yield (GMO) | its.ac.idaip.org |

| Glycerol, Oleic Acid | Hydrophobic ZrO2-SiO2-Me&Et-PhSO3H | 160 | 4 hours | 1:1 | 80% Conversion, 59.4% GMO Selectivity | frontiersin.orgnih.gov |

| Glycerol, Oleic Acid | Hydrophobic ZrO2-SiO2-Me&Et-PhSO3H | 160 | 8 hours | 1:1 | 88.2% Conversion, 53.5% GMO Selectivity | frontiersin.orgnih.gov |

| Sodium Oleate, 3-chloro-1,2-propanediol | Tetrabutylammonium bromide | 115 | 6 hours | 1:2 (Sodium Oleate:3-chloro-1,2-propanediol) | 89.02% Yield (GMO) | nih.gov |

| Glycerol, Oleic Acid | Sn-EOF | 150 | Not specified | Not specified | High monoolein (B16389) selectivity | researchgate.net |

Acetylation Strategies for Diacetate Formation

Once glyceryl monooleate is synthesized, the next step is acetylation to form diacetyl glyceryl oleate. This reaction involves treating the glyceryl monooleate with an acetylating agent in the presence of a catalyst. google.comgoogle.comwipo.int The two free hydroxyl groups on the glycerol backbone of the monooleate are esterified with acetyl groups.

The process parameters for this step are also crucial for achieving a high yield of the desired product. A patented process describes the acetylation of glyceryl monooleate at a temperature range of 90°C to 160°C for 2 to 10 hours. google.comgoogle.comwipo.int Common acetylating agents used in glycerol acetylation reactions include acetic anhydride (B1165640) and acetic acid. researchgate.net The choice of acetylating agent can affect the reaction conditions; for example, reactions with acetic anhydride can often be carried out under milder conditions than those with acetic acid. mdpi.com In some procedures, a water-carrying agent such as benzene, cyclohexane, or hexane (B92381) may be added during the acetylation step to help drive the reaction to completion. google.com

Catalytic Systems in Chemical Production

Catalysts are essential in both the esterification and acetylation stages of this compound synthesis. They increase the reaction rate and can influence the selectivity towards the desired product. Both acid catalysts and various heterogeneous and homogeneous systems have been employed.

Acid catalysts are widely used for both the esterification of glycerol with oleic acid and the subsequent acetylation. frontiersin.orgnih.govresearchgate.net These can be homogeneous mineral acids or solid acid catalysts. For the acetylation of glyceryl monooleate, catalysts such as concentrated sulfuric acid and concentrated phosphoric acid have been utilized. epo.org The acidity of the catalyst is a key parameter; however, very high acidity or acid strength can sometimes reduce the product yield in the esterification of glycerol with oleic acid. frontiersin.orgnih.gov For instance, a catalyst with mild acidity was found to be more effective for achieving high selectivity of GMO. frontiersin.orgnih.gov In glycerol acetylation, the reaction is often catalyzed by acid catalysts, which can be either homogeneous (like sulfuric acid) or heterogeneous. mdpi.comresearchgate.net

Heterogeneous catalysts are solid materials that are insoluble in the reaction medium, offering advantages in terms of separation, reusability, and reduced environmental impact compared to homogeneous catalysts. researchgate.net A variety of heterogeneous catalysts have been developed and optimized for the synthesis of glyceryl esters.

For the esterification of glycerol and oleic acid, examples include:

Zeolites: H-ZSM-5 has been used effectively, particularly with microwave heating, to produce glyceryl monooleate with high yield. its.ac.idaip.org

Modified Silica (B1680970): A hydrophobic mesoporous zirconia-silica based catalyst (ZrO2-SiO2-Me&Et-PhSO3H) has shown high conversion and good selectivity for GMO and glycerol dioleate (GDO). frontiersin.orgnih.gov

Ion-Exchange Resins: Amberlyst-15 is another commercial acid catalyst benchmarked in glycerol esterification studies. frontiersin.orgnih.gov

Metal Oxides: Supported zinc oxide on zeolite (ZnO/zeolite) has been developed and evaluated for the esterification of oleic acid with glycerol. acs.org

Tin-Organic Frameworks (Sn-EOF): These have been used to achieve high selectivity for monoolein in the esterification of oleic acid with glycerol. researchgate.net

For the acetylation of glycerol, which is analogous to the acetylation of glyceryl monooleate, numerous heterogeneous catalysts have been investigated, including ion-exchange resins (like Amberlyst-15), zeolites (HY, HZSM-5), heteropoly acids, and various metal oxides. mdpi.com The performance of these catalysts is often linked to their acidic properties and textural characteristics like surface area and pore volume. mdpi.com

| Reaction Step | Catalyst Type | Specific Example | Key Findings | Reference |

|---|---|---|---|---|

| Esterification | Zeolite | H-ZSM-5 | High yield (92.02%) of GMO with microwave heating. | its.ac.idaip.org |

| Esterification | Modified Silica | ZrO2-SiO2-Me&Et-PhSO3H | Outperformed commercial catalysts like Amberlyst 15; mild acidity favored high GMO selectivity. | frontiersin.orgnih.gov |

| Esterification | Ion-Exchange Resin | Amberlyst-15 | Used as a benchmark commercial acid catalyst. Strong acidity can lead to lower GMO selectivity. | frontiersin.orgnih.gov |

| Esterification | Tin-Organic Framework | Sn-EOF | Achieved high selectivity for monoolein. | researchgate.net |

| Acetylation | Ion-Exchange Resin | Amberlyst-15 | Showed high activity and selectivity towards diacetin (B166006) and triacetin (B1683017) in glycerol acetylation. | researchgate.net |

| Acetylation | Zeolite | HY, HZSM-5 | Studied for glycerol acetylation, performance linked to acid capacity. | mdpi.com |

Homogeneous catalysts, which dissolve in the reaction mixture, are also employed in the synthesis of glyceryl esters. While they often exhibit higher conversion rates and yields in industrial-scale acetin synthesis, they present significant challenges. researchgate.net The primary drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and prevents catalyst reuse. researchgate.net Examples of homogeneous acid catalysts used in glycerol acetylation include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. researchgate.net For the acetylation of glyceryl monooleate specifically, concentrated phosphoric acid and concentrated sulfuric acid have been named as potential catalysts. epo.org Despite their high activity, the separation and environmental concerns associated with homogeneous catalysts have driven research towards the development of more sustainable heterogeneous alternatives. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. greenchemistry-toolkit.org In the context of this compound synthesis, these principles are pivotal in developing more sustainable and environmentally friendly methods. Key considerations include maximizing atom economy, utilizing renewable resources, and employing catalysts to enhance energy efficiency. rsc.org

The use of biocatalysts, such as enzymes, aligns well with green chemistry principles as they operate under mild conditions and are biodegradable. nih.gov For instance, the enzymatic synthesis of sugar fatty acid esters, a related process, has been successfully achieved in a solvent-free system, highlighting the potential for greener production of structured lipids like this compound. mdpi.com The selection of non-toxic solvents and the development of processes that minimize waste are also crucial aspects. matanginicollege.ac.in Polyethylene glycol (PEG), for example, is considered a greener solvent due to its low flammability and biodegradability. matanginicollege.ac.in

Enzymatic and Biocatalytic Production Pathways

Enzymatic and biocatalytic methods offer a promising alternative to conventional chemical synthesis, providing higher specificity and milder reaction conditions. nih.gov Lipases, in particular, have been extensively studied for their role in esterification and transesterification reactions to produce structured lipids.

Lipase-Catalyzed Esterification and Transesterification

Lipases are effective biocatalysts for synthesizing diacylglycerols through esterification and transesterification. nih.govnih.gov These enzymes facilitate the reaction between a glycerol backbone and fatty acids or their esters. nih.gov For instance, the transesterification of glycerol monooleate and ethyl oleate can produce diacylglycerols, with the specific type of lipase (B570770) influencing the productivity. nih.gov Lipase-catalyzed reactions can be performed in various systems, including oil-in-water emulsions, which can enhance the reaction efficiency by increasing the interfacial area. nih.gov

The choice of lipase is critical, as different lipases exhibit varying levels of activity and stability. For example, a study comparing three different free lipases found that lipase from Pseudomonas cepacia (lipase PS) showed the highest productivity for diacylglycerol synthesis. nih.gov

Regioselective Enzymatic Synthesis Approaches

A significant advantage of using enzymes is their regioselectivity, which allows for the targeted synthesis of specific isomers. nih.gov In the context of diacylglycerol synthesis, lipases can exhibit specificity for certain positions on the glycerol molecule. For example, some lipases preferentially catalyze esterification at the sn-1 and sn-3 positions of glycerol, leading to the formation of 1,3-diacylglycerols. nih.govmdpi.com This selectivity is crucial for producing structured lipids with desired functionalities.

The regioselectivity of enzymatic reactions can be influenced by various factors, including the choice of enzyme and the reaction conditions. For example, in the acylation of quercetin (B1663063) with oleic acid using Candida antarctica lipase B, the molar ratio of the substrates was found to affect the regioselectivity of the resulting acylated products. nih.gov

Biocatalyst Engineering and Immobilization for this compound Production

Various materials can be used as supports for lipase immobilization, including mesoporous materials and hydrophobic resins like Sepabeads-C18. nih.govmdpi.com The nature of the support is critical for the enzyme's activity. mdpi.com For example, immobilizing Thermomyces lanuginosus lipase (TLL) on hydrophobic supports can lead to interfacial activation and an increase in its catalytic activity. mdpi.com

Immobilized lipases have demonstrated higher productivity in diacylglycerol synthesis compared to their free counterparts, although their activity may decrease with repeated use. nih.gov Research has shown that while immobilized lipases initially produce more diacylglycerols, their production rate can decline over consecutive reactions. nih.gov

Table 1: Comparison of Free and Immobilized Lipase in Diacylglycerol Production nih.gov

| Lipase Type | Initial DAG Production (mM) | DAG Production at 9th Reaction (mM) | Percentage Reduction |

| Free Lipase PS | 122.0 | Similar to initial | - |

| Immobilized Lipase PS-D | 183.5 | 69.9 | 62% |

| Lipozyme RM IM | 309.5 | 167.1 | 46% |

Emerging Synthesis Techniques for this compound

Research into novel synthesis methods for structured lipids is ongoing. One patented process describes a three-step synthesis for diacetyl epoxy glyceryl oleate, which starts with the esterification of glycerin and oleic acid, followed by acetylation and then epoxidation. google.compatsnap.comwipo.intgoogle.com This method highlights the potential for multi-step chemical processes to yield specific structured lipids.

Another innovative approach involves using 3-chloro-1,2-propanediol as a reactant with sodium oleate to synthesize glyceryl monooleate, a precursor to the target compound. researchgate.net This method, utilizing a phase-transfer catalyst, has shown high yields under optimized conditions. researchgate.net

Table 2: Optimized Conditions for Glyceryl Monooleate Synthesis researchgate.net

| Parameter | Optimal Value |

| Molar Ratio (Sodium Oleate:3-chloro-1,2-propanediol) | 1:2 |

| Reaction Temperature | 115°C |

| Reaction Time | 6 h |

| Catalyst Dosage | 3.5% |

| Yield | 89.02% |

Furthermore, the application of ultrasound and microwave assistance in acetylation reactions represents another frontier in green synthesis, potentially reducing reaction times and energy consumption. nih.gov

Advanced Analytical Characterization in Glyceryl Diacetate 2 Oleate Research

Spectroscopic Analysis for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Glyceride Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of glycerides, including glyceryl diacetate 2-oleate. Both ¹H and ¹³C-NMR spectroscopy are employed to provide a comprehensive picture of the molecule. researchgate.net

¹H-NMR spectroscopy allows for the estimation of various components in oil samples, including triglycerides, diglycerides, and monoglycerides. researchgate.net Key proton signals for glycerides include the glyceryl protons, which typically appear in the range of 4.10–4.40 ppm. researchgate.net The protons of the unsaturated fatty acid chain (–CH=CH–) are observed between 5.00–5.40 ppm. researchgate.net

¹³C-NMR is particularly effective in distinguishing between mono-, di-, and triglycerides. researchgate.net The carbon atoms of the glycerol (B35011) backbone show distinct chemical shifts depending on their position and the degree of esterification. For instance, in a triglyceride, the C-1 and C-3 terminal carbons of the glycerol moiety resonate at a different chemical shift compared to the C-2 carbon. researchgate.netresearchgate.net Specifically, the C-1 and C-3 carbons appear around 65.36 ppm, while the C-2 carbon is found at approximately 68.80 ppm. researchgate.netresearchgate.net In contrast, for a monoglyceride, the C-1, C-2, and C-3 carbons exhibit signals at approximately 63.89, 65.37, and 70.48 ppm, respectively. researchgate.net The presence of a glyceride bond can be confirmed by a characteristic peak around 4.2 ppm in the ¹H-NMR spectrum, corresponding to the CH2 group attached to the oxygen and then the carbonyl group. youtube.com

Quantitative ¹H-NMR (qHNMR) has emerged as a valuable tool for the simultaneous quantification of different components in glyceride mixtures, including positional isomers of mono- and diglycerides, free fatty acids, and glycerol. nih.govnih.gov This method offers the advantage of being direct and rapid, often requiring no prior sample treatment. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Glyceride Moieties

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glyceryl Protons (Triglyceride) | 4.10–4.40 researchgate.net | C-1, C-3: ~65.36 researchgate.netresearchgate.net; C-2: ~68.80 researchgate.netresearchgate.net |

| Olefinic Protons (–CH=CH–) | 5.00–5.40 researchgate.net | ~130 youtube.com |

| CH2 adjacent to C=O | 2.28–2.38 researchgate.net | - |

| Terminal Methyl (CH3) | ~0.85-0.99 researchgate.net | - |

| Carbonyl (C=O) | - | ~168 youtube.com |

| Glyceryl CH2 (Glyceride bond) | ~4.2 youtube.com | ~65 youtube.com |

Note: Chemical shifts are approximate and can vary based on the solvent and the specific molecular environment.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for the analysis of lipids like this compound, providing information about the functional groups present in the molecule. mdpi.commdpi.com FTIR spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is a non-destructive method that offers valuable insights into the biochemical structure of lipids. mdpi.com

The FTIR spectra of lipids are characterized by two main regions:

High wavenumber range (3100–2800 cm⁻¹): This region is associated with C-H stretching vibrations of the hydrocarbon chains. mdpi.com

Low wavenumber region (below 1800 cm⁻¹): This area is primarily due to the vibrations of the polar headgroups of the lipids. mdpi.com

Specific functional groups give rise to characteristic absorption bands. For instance, the C=O stretching vibration of the ester groups in glycerides is typically observed in the 1760–1710 cm⁻¹ region. nih.govresearchgate.net The hydrocarbon stretching vibrations (CH) are found between 3000 and 2800 cm⁻¹. nih.govresearchgate.net

FTIR spectroscopy can be used for the quantitative analysis of lipids, with a reported quantitative range of 40–3000 ng and a limit of detection of 12 ng. nih.gov It has also been employed to monitor the efficiency of lipid extraction methods from biological tissues. mdpi.com Studies have shown a significant correlation between serum triglycerides and specific spectral regions, such as the one at 1750 cm⁻¹ (lipid C=O bonds). windows.net

Table 2: Key FTIR Absorption Bands for Lipid Analysis

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |

| 3100–2800 | C-H Stretching | Hydrocarbon chains mdpi.com |

| 1760–1710 | C=O Stretching | Ester groups nih.govresearchgate.net |

| ~1750 | C=O Stretching | Lipid C=O bonds windows.net |

| 2970–2950 | C-H Stretching | Lipid CH3 bonds windows.net |

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a cornerstone technique for the identification and purity assessment of glycerides like this compound. aocs.org It provides precise molecular weight information and fragmentation patterns that are unique to the compound's structure. When coupled with chromatographic separation techniques, MS offers unparalleled sensitivity and specificity for lipid analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds, including glycerides after appropriate derivatization. youtube.comshimadzu.com.sg For the analysis of triglycerides and fatty acids, derivatization is often necessary to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs). youtube.comshimadzu.com.sg

In GC-MS analysis of glycerides, the separation is typically based on the equivalent carbon number (ECN), with molecules having smaller ECNs eluting first. au.dk The mass spectrometer then detects the separated components, providing mass spectra that can be used for identification. Electron ionization (EI) is a common ionization technique, but it can cause extensive fragmentation, often leading to the absence of a molecular ion peak. shimadzu.com Chemical ionization (CI) is a softer ionization method that produces a more intense molecular ion, which is crucial for determining the molecular weight. shimadzu.com

GC-MS can be used for both qualitative and quantitative analysis. Qualitative analysis involves identifying the components of a mixture by comparing their mass spectra and retention times to those of known standards. oup.com Quantitative analysis can be performed using internal or external standards to ensure accuracy, as different compounds may have different response factors in the detector. au.dk Isotope dilution GC-MS (ID-GC-MS) is a reference measurement procedure that offers high accuracy and specificity for the quantification of total glycerides. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for comprehensive lipid analysis due to its high sensitivity, specificity, and ability to analyze a wide range of lipids without derivatization. acs.orguva.nl This technique is particularly well-suited for the analysis of complex lipid mixtures found in biological samples. nih.govmdpi.com

In LC-MS/MS, the lipid extract is first separated by liquid chromatography, typically using reversed-phase (RP) or normal-phase (NP) columns. nih.govchromatographyonline.com The separated lipids are then ionized, commonly by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and analyzed by a tandem mass spectrometer. uva.nlnih.govresearchgate.net ESI is a soft ionization technique that allows for the analysis of intact lipid molecules. aocs.org

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.netyoutube.com This fragmentation pattern is highly specific to the lipid's structure, enabling the identification of fatty acid composition and their positions on the glycerol backbone. aocs.org Different scan modes, such as precursor ion scanning, neutral loss scanning, and multiple reaction monitoring (MRM), can be used for targeted and untargeted lipid analysis. nih.govnih.govresearchgate.net

LC-MS/MS methods have been developed for the sensitive and robust quantification of a broad panel of signaling lipids, including diglycerides. acs.org These methods often involve a simple one-phase sample extraction followed by analysis using bioinert reversed-phase liquid chromatography coupled to targeted mass spectrometry. acs.org

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique for the analysis of glycerides. au.dknih.gov In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. au.dk The separation is based on the equivalent carbon number (ECN), with molecules having a smaller ECN eluting earlier. au.dk Various solvent combinations, such as acetone (B3395972) and acetonitrile, can be used as the mobile phase. au.dk Detection can be achieved using detectors like evaporative light scattering detectors (ELSD) or refractive index detectors (RID). au.dk For accurate quantification, it is important to use internal or external standards to account for differences in detector response factors for different glyceride species. au.dk

Gas chromatography (GC) is another powerful technique for the separation of glycerides, particularly after derivatization to increase their volatility. meatscience.orggcms.cz Similar to RP-HPLC, separation in GC is often based on the carbon number of the fatty acid chains. oup.com Flame ionization detectors (FID) are commonly used for the detection of glycerides in GC. nih.gov

The combination of liquid chromatography and gas chromatography can be a powerful approach for the detailed characterization of complex glyceride mixtures. nih.gov Prefractionation of the sample by liquid chromatography can simplify the subsequent GC analysis and improve the accuracy of characterization. nih.gov

Gas Chromatography (GC) for Separation and Quantification

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For lipids like this compound, GC is primarily used to determine the fatty acid composition after derivatization. The intact molecule can also be analyzed, although its high boiling point presents challenges.

Detailed Research Findings: In lipid analysis, GC is a well-established method for identifying and quantifying fatty acids. nih.gov The process typically involves a transesterification step to convert the lipid into more volatile fatty acid methyl esters (FAMEs). These FAMEs are then separated on a capillary column and detected, most commonly by a Flame Ionization Detector (FID) or Mass Spectrometry (MS). springernature.com For this compound, this process would confirm the presence of oleic acid.

The analysis of acetylated glycerols (acetins) can also be performed directly by GC. However, methods must be carefully developed, as some isomers, like 2-acetylglycerol, can disproportionate at elevated temperatures, which could complicate quantification. researchgate.net Studies on related compounds, such as the determination of process contaminants like 3-MCPD esters in glycerol, demonstrate the utility of GC-MS for quantifying trace components in a glycerol-based matrix. nih.gov These methods often involve meticulous sample preparation, such as vortex-assisted extraction, to isolate the analytes of interest before injection. nih.gov The selection of the stationary phase in the GC column is critical for achieving separation between different lipid species. nih.gov

| Parameter | Typical Condition for Lipid Analysis | Purpose |

|---|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-23, SP-2560) | Provides high-resolution separation of fatty acid methyl esters (FAMEs). |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. mdpi.com |

| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |

| Temperature Program | Initial temp ~100°C, ramped to ~240°C | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides quantitative data, while MS provides structural information for identification. springernature.com |

| Sample Preparation | Transesterification to FAMEs (for fatty acid profile) or direct injection (for intact glycerides) | Converts non-volatile lipids into volatile derivatives suitable for GC. springernature.com |

High-Performance Liquid Chromatography (HPLC) in Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing complex lipid mixtures without the need for derivatization, thus preserving the original structure of the analyte. hplc.eu It is particularly well-suited for separating diacylglycerols like this compound from other glycerides and lipid classes.

Detailed Research Findings: Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed for lipid analysis. NP-HPLC separates lipids based on the polarity of their head groups, while RP-HPLC separates them based on their hydrophobicity, primarily influenced by the length and saturation of the fatty acid chains. For analyzing diacylglycerol acetates, an RP-HPLC method using an isocratic solvent system of acetonitrile, isopropanol, and water has been shown to effectively separate disaturated species from other molecular species. nih.gov

Since many lipids, including this compound, lack a strong UV-absorbing chromophore, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors are commonly used. hplc.eunih.govresearchgate.net CAD, in particular, offers high sensitivity and a wide dynamic range, providing a more consistent response that is independent of the analyte's chemical structure. hplc.eu HPLC methods have been developed to separate and quantify 1,2-diacylglycerols in biological samples after derivatization with a UV-active label, demonstrating the technique's sensitivity for measuring even small quantities. nih.gov The analysis of complex polyglycerol fatty esters by HPLC coupled with mass spectrometry (HPLC-MS) allows for detailed structural identification and relative quantification of the various mono- and di-ester species present in a mixture. nih.gov

| Parameter | Typical Condition for Diacylglycerol Analysis | Purpose |

|---|---|---|

| Column Type | Reversed-Phase (e.g., C18, C8) or Normal-Phase (e.g., Silica, Diol) | C18 separates based on hydrophobicity; Silica separates based on polarity. nih.govnih.gov |

| Mobile Phase | Gradient or isocratic mixtures of solvents like Acetonitrile, Isopropanol, Hexane (B92381), Water. nih.govnih.gov | Elutes the analytes from the column for separation. |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation and analysis time. nih.gov |

| Detector | ELSD, CAD, RI, or MS | Detects lipids lacking a UV chromophore. MS also provides mass information. hplc.eunih.gov |

| Detection Limit | Low nanogram (ng) range with CAD; nanomole (nmol) range with RI. hplc.eunih.gov | Determines the minimum amount of analyte that can be reliably measured. |

Advanced Characterization for Material Science Applications

When this compound is incorporated into larger systems, such as emulsions, solid lipid nanoparticles, or thin films, its role in the material's properties can be investigated using advanced characterization techniques.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for elucidating the organization of lipids in their solid state. springernature.com While this compound may be a liquid or semi-solid at room temperature, XRD becomes critical when it is part of a crystallized fat blend or a solid lipid nanoparticle formulation. The technique provides information on the polymorphism (the ability to exist in multiple crystalline forms) and lamellar stacking of lipids.

Detailed Research Findings: XRD patterns of lipids are typically analyzed in two regions: the small-angle X-ray scattering (SAXS) region, which gives information on the long-range order such as the lamellar d-spacing (thickness of the lipid layers), and the wide-angle X-ray scattering (WAXS) region, which reveals the packing of the hydrocarbon chains (polymorphic form). nih.govspringernature.com Common lipid polymorphs include alpha (α), beta-prime (β'), and beta (β), each with a characteristic chain packing arrangement. The development of methods like multi-wavelength anomalous dispersion (MAD) has enhanced the ability to solve the phase problem in lipid diffraction, allowing for more detailed structural resolution of complex lipid phases. rice.edunih.gov

| Polymorph | Typical WAXS Short Spacing (Å) | Chain Packing |

|---|---|---|

| α (Alpha) | ~4.15 | Hexagonal |

| β' (Beta-Prime) | ~3.8, ~4.2 | Orthorhombic |

| β (Beta) | ~4.6 | Triclinic |

Surface Area and Porosity Analysis (e.g., BET)

The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area and porosity of solid materials by measuring the physical adsorption of a gas (typically nitrogen) onto the surface. microanalysis.com.au For this compound, this technique would be applicable if it were formulated into a solid, porous material, such as a carrier for active ingredients or as a component in solid lipid nanoparticles.

Detailed Research Findings: BET analysis provides crucial data for materials where surface interactions are important, including catalysts, pharmaceuticals, and artificial bone. microanalysis.com.au The analysis generates a specific surface area value in m²/g and can also provide information on pore volume and average pore size. msesupplies.comresearchgate.net Materials are classified by their pore size as microporous (<2 nm), mesoporous (2-50 nm), or macroporous (>50 nm). researchgate.net The data is vital for understanding properties like dissolution rates, bioavailability, and catalytic activity. microanalysis.com.au The technique requires outgassing the sample at an elevated temperature under vacuum to remove adsorbed impurities prior to analysis with the adsorbate gas at cryogenic temperatures. msesupplies.com

| Parameter | Unit | Information Provided |

|---|---|---|

| Specific Surface Area | m²/g | Quantifies the total surface area available for interaction per unit of mass. msesupplies.com |

| Total Pore Volume | cm³/g | Measures the total volume of the pores within the material. researchgate.net |

| Average Pore Size/Diameter | nm or Å | Indicates the average size of the pores, which influences accessibility. researchgate.net |

Electron Microscopy (e.g., TEM) for Morphological Studies

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology and internal structure of materials at the nanoscale. For lipid-based systems containing this compound, such as emulsions, liposomes, or lipid nanoparticles, TEM is invaluable.

Detailed Research Findings: Cryogenic TEM (cryo-TEM) is particularly advantageous as it involves flash-freezing the sample in its hydrated state, which preserves the native structure of lipid assemblies that could be altered by the drying or staining required for conventional TEM. nanoimagingservices.commonash.edu TEM can reveal the size, shape, and lamellarity (number of layers) of lipid vesicles. nih.gov It has been instrumental in characterizing the morphology of lipid nanoparticles used in drug delivery, allowing for the direct visualization of particle uniformity and drug encapsulation. nanoimagingservices.com In studies of lipoproteins, TEM has revealed detailed structural features that are crucial for understanding their function. nih.gov Images can distinguish between different aggregate structures like vesicles, micelles, or fibers within a heterogeneous sample. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and chemical bonding states within the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.com

Detailed Research Findings: XPS works by irradiating a sample with X-rays, causing the emission of core-level electrons. kratos.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of a specific element and its chemical environment (oxidation state, bonding partners). phi.com This makes XPS a powerful tool for studying the surface chemistry of thin films, coatings, and nanoparticles. In the context of this compound, XPS could be used to analyze its presence and orientation on the surface of a biomaterial, to study the surface composition of a lipid nanoparticle formulation, or to detect surface contamination. creative-biostructure.com The ability to combine XPS with ion-beam etching allows for depth profiling, revealing the compositional structure of thin layers. phi.com

Thermal and Rheological Characterization Techniques for System Understanding

The comprehensive understanding of a chemical compound's behavior within various systems necessitates a thorough characterization of its physical properties. For this compound, a mixed acylglycerol containing both acetate (B1210297) and oleate (B1233923) moieties, thermal and rheological analyses are crucial in predicting its performance in diverse applications, from pharmaceuticals to food technology. While specific experimental data for this compound is not extensively available in public literature, its thermal and rheological profile can be inferred from the analysis of its structural components and related, well-documented acylglycerols.

Thermal Analysis: Probing Stability and Phase Transitions

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical insights into the material's response to temperature changes.

Differential Scanning Calorimetry (DSC) is instrumental in determining the phase transition behavior of this compound, such as melting and crystallization points. The presence of the unsaturated oleic acid chain is expected to significantly lower the melting point compared to its fully saturated counterparts. nih.govub.edu The short-chain acetate groups also contribute to a complex crystalline structure and may result in multiple, broader melting and crystallization peaks. Studies on mixed-acid triacylglycerols have shown that the specific arrangement of fatty acids on the glycerol backbone profoundly influences their polymorphic behavior and, consequently, their melting profiles. nih.govub.edu

An illustrative DSC thermogram for this compound would likely exhibit a broad melting range at a relatively low temperature, characteristic of an unsaturated, mixed acylglycerol.

Illustrative DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Crystallization | -15.0 | -20.5 | -45.2 |

| Melting | -5.0 | 2.5 | 50.8 |

Note: This data is illustrative and based on typical values for structurally similar diacylglycerols. Actual experimental values may vary.

Illustrative TGA Data for this compound

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) |

| Initial (Volatility of smaller groups) | 150 - 250 | ~25 |

| Main (Decomposition of acyl chains) | 250 - 400 | ~65 |

| Final (Residue decomposition) | >400 | ~10 |

Note: This data is illustrative and based on the thermal behavior of related compounds. Actual experimental values may vary.

Rheological Characterization: Understanding Flow and Deformation

The rheological properties of this compound, such as viscosity and viscoelasticity, are critical for applications where flow behavior, texture, and stability are important. nih.gov As a liquid at room temperature, its viscosity is a key parameter. The presence of the long, unsaturated oleic acid chain suggests that it would have a higher viscosity than simple, short-chain triglycerides, but lower than that of highly saturated or polymerized fats.

Illustrative Viscosity Data for this compound at Different Temperatures

| Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 25 | 85 |

| 40 | 50 |

| 60 | 25 |

Note: This data is illustrative and based on typical viscosity values for similar mono- and diacylglycerols.

Computational and Theoretical Investigations of Glyceryl Diacetate 2 Oleate

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for investigating the dynamics and electronic characteristics of molecules like Glyceryl diacetate 2-oleate. These methods allow for a detailed examination of its conformational landscape and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While specific Molecular Dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the high number of rotatable bonds in its structure suggests significant molecular flexibility. This flexibility is a key determinant of its interaction with biological targets and is considered an indicator of good oral bioavailability for drug candidates. researchgate.net

MD simulations are instrumental in exploring the conformational space of flexible molecules. These simulations could elucidate the energetically favorable shapes this compound adopts in different environments and how it interacts with surrounding molecules, such as water or lipid bilayers. Such studies would be invaluable for understanding its behavior at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have not been detailed in the available research. However, its properties, such as those defined by Lipinski's rule of five, have been analyzed in the context of its potential as a drug-like molecule. researchgate.net QSAR studies are a valuable tool in drug discovery, creating statistical models that correlate the chemical structures of compounds with their biological activities. For a compound like this compound, QSAR models could be developed to predict its efficacy against various biological targets based on its physicochemical properties and structural features.

In Silico Approaches for Biological Interaction Prediction

In silico methods are crucial for predicting and understanding the biological interactions of compounds like this compound, providing a bridge between its chemical structure and its potential therapeutic effects.

Molecular Docking Studies with Biological Macromolecules

Molecular docking simulations have been employed to investigate the interaction of this compound with various protein targets, particularly those involved in inflammation and wound healing.

In a study exploring the anti-inflammatory potential of compounds from Ruellia species for the treatment of rheumatoid arthritis, this compound was identified as a key compound. researchgate.netresearchgate.net Docking studies revealed its interactions with several major target proteins implicated in rheumatoid arthritis. researchgate.netresearchgate.net The compound showed favorable binding affinities to these targets, suggesting its potential as a therapeutic agent. researchgate.net The interactions were characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding sites of the proteins. researchgate.net

Table 1: Molecular Docking Interactions of this compound with Rheumatoid Arthritis-Related Targets

| Target Protein | Interacting Amino Acids (Hydrogen Bonds) | Interacting Amino Acids (Hydrophobic) |

| Cannabinoid receptor 2 (CB2) | Not specified | Not specified |

| Interleukin-1 beta (IL-1β) | Not specified | Not specified |

| Interleukin-6 (IL-6) | Not specified | Not specified |

| Tumor necrosis factor (TNF) | Not specified | Not specified |

| Prostaglandin G/H synthase 1 (PTGS1) | Not specified | Not specified |

| Delta-type opioid receptor (DOPR) | Not specified | Not specified |

Furthermore, this compound was identified as a component of Nigella sativa seed extracts and was evaluated for its role in wound healing. nih.govf1000research.com Molecular docking studies were performed against several proteins that are key to the wound healing process. These in silico analyses indicated a strong binding affinity of this compound with these target proteins, suggesting its contribution to the observed wound healing properties of the extracts. nih.gov

Network Pharmacology Analysis of Compound-Target Networks

Network pharmacology provides a systems-level understanding of how a compound interacts with multiple targets to exert its therapeutic effects. In the context of the Ruellia herbal formula for treating rheumatoid arthritis, this compound was a component of a compound-target network analysis. grafiati.com This approach helped to elucidate the mechanism of action of the herbal formula by identifying the key compounds and their interactions with a network of biological targets. grafiati.com

Computational Prediction of Binding Affinities and Molecular Descriptors

The interaction of lipids like this compound with biological macromolecules, particularly proteins, is fundamental to many cellular processes. Predicting the strength of these interactions, or binding affinity, is a significant goal in computational biology and drug design. Methodologies rooted in statistical thermodynamics have become central to this effort, offering predictions with increasing accuracy. nih.gov Computational techniques such as free-energy perturbation (FEP) and methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are employed to estimate the binding free energy of lipid-protein complexes. frontiersin.orgchemrxiv.org These methods, however, can be computationally intensive. frontiersin.org

A crucial component of these predictive models is the calculation of molecular descriptors. These are numerical values that characterize the chemical and physical properties of a molecule. For this compound, these descriptors provide the quantitative basis for assessing its potential interactions. Docking and scoring methods, for example, use these descriptors to fit the ligand into a protein's binding site and estimate the strength of the resulting complex. nih.gov While specific binding affinity studies for this compound are not extensively documented in public literature, the principles are well-established from studies on similar lipids and their protein targets, such as the C1 domains that bind diacylglycerol (DAG). nih.gov The affinity of these domains for DAG is critical for propagating cellular signals. nih.gov

Key molecular descriptors for a lipid like this compound include its molecular weight, formula, and parameters related to its lipophilicity and polarity. These descriptors are essential for building models that predict how the molecule will behave in a biological environment, including its ability to bind to protein targets.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C25H44O6 | ncats.io |

| Molecular Weight | 440.6133 g/mol | ncats.io |

| Stereochemistry | Achiral | ncats.io |

| Defined Stereocenters | 0 | ncats.io |

| E/Z Centers | 1 | ncats.io |

| Charge | 0 | ncats.io |

Predictive Modeling for Synthesis Pathways and Process Optimization

Computational modeling is a powerful tool not only for predicting interactions but also for designing and optimizing the chemical synthesis of compounds like this compound. In silico metabolic modeling, for instance, can describe the gene-protein-reaction associations for all metabolic genes in an organism, providing a framework to guide metabolic engineering strategies and improve the production of target molecules. mdpi.com This approach has been successfully used to enhance the yield of various metabolites by identifying gene targets for amplification or by optimizing nutrient supply. mdpi.com

For the synthesis of diacylglycerols (DAGs), such as this compound, process optimization is critical for achieving high yields and purity. Response Surface Methodology (RSM) is a widely used statistical and mathematical technique for developing, improving, and optimizing processes. mdpi.comnih.gov In RSM, multiple factors are varied simultaneously to understand their interactive effects and identify the optimal conditions for a desired outcome. mdpi.com This method avoids the pitfalls of single-factor optimization, which can yield misleading results by ignoring the interactions between variables. mdpi.com

Studies on the enzymatic synthesis of DAGs have successfully employed RSM to optimize reaction conditions. nih.govnih.gov For example, in the lipase-catalyzed synthesis of DAG from palm fatty acid distillate, RSM was used to study the effects of substrate molar ratio, enzyme concentration, and the amount of molecular sieves on the final yield. nih.gov Similarly, the production of lipids in microorganisms has been significantly increased by using RSM to optimize medium components. mdpi.comresearchgate.net This predictive modeling approach allows researchers to find the most efficient synthesis pathways and processing parameters, which is crucial for the economic viability of large-scale production. nih.govresearchgate.net

Table 2: Example of Process Optimization for Diacylglycerol (DAG) Synthesis using Response Surface Methodology (RSM)

| Independent Variable | Experimental Range | Optimal Value | Source |

|---|---|---|---|

| Temperature (°C) | 37.96 - 66.13 | 37.96 | nih.gov |

| Substrate Molar Ratio (Glycerol/Fatty Acid) | Variable | 211:400 | nih.gov |

| Initial Vacuum (mmHg) | Variable | 566 | nih.gov |

Advanced Algorithms and Centrality Measures in Network Analysis

To understand the functional role of this compound within a complex biological system, researchers can employ network analysis. Biological networks, such as protein-protein interaction (PPI) networks or metabolic pathways, represent molecules as nodes and their interactions as edges. numberanalytics.comnih.gov Analyzing the structure of these networks can reveal the importance of individual components. ebi.ac.uk This is particularly relevant for lipidomics, where sophisticated computational methods are needed to interpret large-scale data and generate hypotheses about metabolic processes. nih.gov

Advanced algorithms and centrality measures are used to identify the most influential nodes within these networks. numberanalytics.comebi.ac.uk Centrality provides an estimate of how important a node is for the connectivity or information flow of the network. ebi.ac.uk Different centrality measures capture different aspects of a node's importance. numberanalytics.com

Degree Centrality : This is the simplest measure, defined as the number of connections a node has. Nodes with a high degree, known as hubs, are often critical for maintaining the network's structure. ebi.ac.uknih.gov

Betweenness Centrality : This measures how often a node lies on the shortest path between two other nodes. Nodes with high betweenness act as "bottlenecks" and are crucial for the flow of information or metabolites through the network. nih.gov

Closeness Centrality : This is calculated as the average distance from a node to all other nodes in the network. A high closeness value indicates that a node is centrally located and can quickly interact with other parts of the network. numberanalytics.comnih.gov

Eigenvector Centrality : This measure assigns importance to a node based on the importance of its neighbors. A node connected to other highly central nodes will have a higher eigenvector centrality, indicating it is an influential component of an important network neighborhood. nih.gov

By constructing a lipid interaction network that includes this compound, these centrality measures could be used to identify its key protein interaction partners or to understand its position within metabolic pathways. oup.comnih.gov For instance, a high centrality score for a protein interacting with this lipid could suggest that the protein is a critical target modulated by this compound. ebi.ac.uk Such analyses provide a powerful framework for moving from large datasets to mechanistic insights into the function of specific lipids. nih.govnih.gov

Table 3: Key Centrality Measures in Biological Network Analysis

| Centrality Measure | Definition | Biological Significance | Source |

|---|---|---|---|

| Degree | The number of direct connections (edges) a node has. | Identifies highly connected nodes (hubs) that may be critical for network stability. | numberanalytics.comebi.ac.uk |

| Betweenness | The fraction of all shortest paths in the network that pass through a given node. | Highlights "bottleneck" nodes that control the flow of information or metabolites between different parts of the network. | numberanalytics.comnih.gov |

| Closeness | The inverse of the average shortest path distance from a node to all other nodes in the network. | Indicates nodes that are most central and can quickly communicate with or affect other network components. | numberanalytics.comnih.gov |

| Eigenvector | Measures the influence of a node based on the importance of its neighbors. | Identifies nodes that are connected to other influential nodes, suggesting a role within important functional modules. | nih.gov |

Biological Interactions and Mechanistic Studies of Glyceryl Diacetate 2 Oleate

Interactions with Cellular and Subcellular Components

Membrane Interaction Dynamics and Structural Effects on Cellular Functions

The structural characteristics of glyceryl diacetate 2-oleate, featuring a glycerol (B35011) backbone with two acetate (B1210297) groups and one oleic acid chain, suggest a capacity to interact with and influence cellular membranes. The oleic acid component, a monounsaturated fatty acid, can integrate into the lipid bilayer of cell membranes. This integration can alter the physical properties of the membrane, such as its fluidity and the composition of its lipid rafts.

Studies on related compounds offer insights into these potential interactions. For instance, oleic acid itself has been shown to modulate membrane-dependent processes. In skeletal muscle cells, oleate (B1233923) can prevent palmitate-induced endoplasmic reticulum (ER) stress, a phenomenon linked to lipid-induced inflammation and insulin (B600854) resistance. nih.gov This protective effect is associated with the activation of AMP-activated protein kinase (AMPK). nih.gov While these studies focus on oleic acid, the presence of this fatty acid in this compound suggests a potential for similar, albeit modulated, effects on membrane-associated stress pathways.

Furthermore, the metabolism of related diacylglycerols within cultured cells indicates that these molecules are rapidly taken up and their components are incorporated into cellular phospholipids (B1166683) and triacylglycerols. nih.gov This metabolic processing implies a dynamic interaction with intracellular membranes and lipid-handling machinery. The initial interaction with the plasma membrane is a critical first step in this process, likely influencing membrane composition and subsequent signaling events.

Protein Binding and Receptor Modulation Mechanisms

This compound and its metabolites can interact with various proteins, including receptors and enzymes, thereby modulating cellular signaling pathways.

A significant area of research has focused on the interaction of monoacylglycerols, such as 2-oleoylglycerol (2-OG), a potential metabolite of this compound, with G-protein coupled receptors (GPCRs). 2-OG has been identified as an endogenous agonist for GPR119, a receptor primarily expressed in the intestine and pancreatic β-cells. medchemexpress.comwikipedia.orgnih.gov Activation of GPR119 by 2-OG stimulates the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. medchemexpress.comnih.gov In vitro studies using COS-7 cells transiently expressing human GPR119 demonstrated that 2-OG increased intracellular cAMP concentrations with an EC50 of 2.5 μM. nih.gov

Interestingly, while 2-OG acts as an agonist at GPR119, it has also been reported to act as a functional antagonist at cannabinoid receptor 1 (CB1), another GPCR, under certain experimental conditions. nih.gov This suggests that the interaction of 2-OG with GPCRs can be complex and receptor-specific.

Research has indicated that this compound can modulate the activity of key proteins involved in inflammatory pathways. Computational studies have explored the interaction between this compound and several inflammatory targets, including Tumor Necrosis Factor (TNF), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Prostaglandin-Endoperoxide Synthase 1 (PTGS1, also known as COX-1). researchgate.net These interactions are thought to underlie some of the observed biological activities of herbal formulas containing this compound. researchgate.net

Furthermore, studies on related lipid molecules provide supporting evidence for the modulation of inflammatory pathways. For example, 2-oleoylglycerol (2-OG) has been shown to enhance the inflammatory response of macrophages by activating the GPR119/TAK1/NF-κB/TGF-β1 signaling pathway. medchemexpress.com In RAW264.7 macrophage cells, 2-OG treatment led to increased expression of pro-inflammatory cytokines like TNF-α and IL-1β. medchemexpress.com Conversely, studies on 1-oleate-2-palmitate-3-linoleate glycerol (OPL) demonstrated that a diet supplemented with high OPL decreased the levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in mice. rsc.orgresearchgate.net These findings highlight the complex and context-dependent role of oleate-containing glycerides in inflammation.

The binding of this compound to its protein targets is governed by a combination of intermolecular forces, including hydrogen bonds and hydrophobic interactions. Three-dimensional surface interaction modeling has been used to visualize these interactions. researchgate.net For instance, the binding of this compound to targets like the cannabinoid receptor 2 (CB2), IL-1β, IL-6, TNF, and PTGS1 involves both hydrogen bonding with polar amino acid side chains and hydrophobic interactions. researchgate.net

The long oleate chain of the molecule is particularly important for establishing hydrophobic interactions within the binding pockets of target proteins. The glycerol backbone and acetate groups, with their oxygen atoms, can participate in hydrogen bonding with appropriate amino acid residues. The specific nature and geometry of these interactions determine the binding affinity and specificity of this compound for its various protein partners.

Role in Lipid Metabolism and Biochemical Pathways

This compound, as a diacylglycerol, is intrinsically linked to lipid metabolism. Upon entering the body, it is expected to be hydrolyzed by lipases into its constituent parts: glycerol, acetic acid, and oleic acid. inchem.org These components can then enter various metabolic pathways.

Glycerol can be readily metabolized, primarily in the liver, where it can be converted to glycogen (B147801) or used as an energy source. inchem.org Acetic acid can also be utilized for energy production through the citric acid cycle. Oleic acid, a common dietary fatty acid, can be either oxidized for energy or re-esterified into more complex lipids like triglycerides and phospholipids for storage or structural purposes. nih.gov

Studies on similar diacylglycerols have shown that they are rapidly taken up by cells and their metabolites are incorporated into cellular phospholipids and triacylglycerols. nih.gov This indicates that the components of this compound can be assimilated into the cellular lipid pool, potentially influencing the composition and function of membranes and lipid droplets.

Furthermore, the oleate component can influence broader metabolic pathways. For example, oleate has been shown to prevent palmitate-induced insulin resistance in skeletal muscle cells through an AMPK-dependent mechanism. nih.gov This suggests that the oleate released from this compound could have systemic effects on glucose and lipid metabolism. Additionally, studies on 1-oleate-2-palmitate-3-linoleate glycerol (OPL) have shown that it improves lipid metabolism by decreasing liver triglycerides, total cholesterol, and LDL-C levels in mice. rsc.orgresearchgate.net

Impact on Glycerolipid and Fatty Acid Metabolic Reprogramming

This compound is a diacylglycerol, a class of glycerolipids that are central to lipid metabolism. The metabolic fate of diacylglycerols is intertwined with the synthesis and breakdown of triglycerides and phospholipids. In essence, fatty acids must be esterified to acyl-CoAs to participate in the potentiation of glucose-stimulated insulin secretion (GSIS). The inhibition of lipogenesis, the process of fatty acid synthesis, has been shown to inhibit the potentiation of insulin secretion by free fatty acids in rat islets. nih.gov Long-chain acyl-CoA, a product of fatty acid activation, can act as a lipid signal for insulin exocytosis. nih.gov

Enzymatic Esterification and Hydrolysis Pathways within Biological Systems

The formation and breakdown of this compound are governed by specific enzymatic reactions. Esterification, the process of forming an ester, and hydrolysis, the cleavage of an ester bond, are key to its lifecycle in biological systems.

Enzymatic esterification is a common method for producing diacylglycerol-enriched oils. frontiersin.org This process typically involves the esterification of fatty acids with glycerol using lipases. frontiersin.org Another significant pathway is glycerolysis, which is considered an economical and industrially promising method for diacylglycerol production. frontiersin.orgnih.gov For instance, high yields of diacylglycerol have been achieved through enzymatic glycerolysis using commercial lipases. frontiersin.org A two-step enzymatic process, involving esterification followed by hydrolysis, has also been developed for the synthesis of specific isomers of conjugated linoleic acid, highlighting the versatility of these enzymatic methods. nih.gov

Conversely, hydrolysis of triglycerides in the small intestine, catalyzed by pancreatic lipase (B570770), results in the formation of 2-monoacylglycerols and fatty acids. researchgate.net These products are then absorbed by epithelial cells and can be re-esterified to form triglycerides. researchgate.net 2-Oleoylglycerol (2-OG), a related monoacylglycerol, is metabolized primarily by the enzyme monoacylglycerol lipase (MAGL) to yield oleic acid and glycerol. wikipedia.org

The enzymatic synthesis of 2-monoacylglycerols often involves a two-step method due to the lack of sn-2 site-specific lipases. monash.edu A common approach is the alcoholysis of triglycerides using sn-1,3-specific enzymes, which yields sn-2 MAG and fatty acid esters. monash.edu Chemoenzymatic methods have also been successfully employed for the synthesis of 2-arachidonoylglycerol (B1664049) (2-AG), a structurally similar endocannabinoid, involving a two-step enzymatic process to achieve high yield and purity. nih.gov

Enzyme-Specific Roles in Lipid Synthesis (e.g., DGAT1, DGAT2)

The final and committed step in the synthesis of triglycerides is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes. nih.govnih.gov Mammals have two main DGAT enzymes, DGAT1 and DGAT2, which, despite catalyzing the same reaction, have distinct protein sequences and differ in their biochemical and cellular functions. nih.gov

DGAT1 and DGAT2 are crucial for triglyceride synthesis and the formation of lipid droplets in adipocytes. researchgate.netwustl.edu Studies on adipocytes with genetic deletions of these enzymes revealed that while the absence of one enzyme can be compensated for, the deletion of both severely impairs triglyceride synthesis and prevents the formation of lipid droplets. researchgate.netwustl.edu This indicates that DGAT1 and DGAT2 are responsible for the vast majority of triglyceride synthesis in these cells. researchgate.netwustl.edu

A proposed model suggests that DGAT1 is primarily involved in the esterification of exogenous fatty acids, while DGAT2 is more involved with endogenously synthesized fatty acids. nih.gov However, in the heart, both isoforms contribute to cardiac triglyceride synthesis with some level of redundancy. nih.gov

Interestingly, DGAT2 has been shown to interact with monoacylglycerol acyltransferase-2 (MGAT2), an enzyme that synthesizes diacylglycerol. nih.govresearchgate.net This interaction is thought to efficiently channel lipid substrates for triglyceride biosynthesis. nih.govresearchgate.net When cells are incubated with 2-monoacylglycerol, DGAT2 can utilize the resulting monoacylglycerol-derived diacylglycerol, leading to the formation of large cytosolic lipid droplets, a characteristic of DGAT2 activity. nih.govresearchgate.net

Cellular Responses and Molecular Perturbations (in vitro/non-human models)

Effects on Cell Viability and Proliferation in Cell Lines

The components of this compound, namely glycerol and oleate, have been studied for their effects on cell viability and proliferation. Glycerol has been shown to inhibit the proliferation of various cell lines, including BHK, CHO, HBL, MCF-7, and human glioma cells, in a dose-dependent manner. nih.gov Significant decreases in cell proliferation were observed at glycerol concentrations of 2-4% in the culture medium, with complete suppression at higher concentrations. nih.gov Importantly, cell viability was not significantly affected until much higher concentrations of glycerol were used. nih.gov

Oleate, a monounsaturated fatty acid, has been found to stimulate the proliferation of breast cancer cells. nih.gov This effect is mediated, at least in part, through the G protein-coupled receptor GPR40. nih.gov Overexpression of GPR40 in breast cancer cell lines that are typically poorly responsive to oleate enabled a robust proliferative response. nih.gov

Research on Cellular Motility and Migration Mechanisms

The influence of components related to this compound on cellular motility and migration has been a subject of investigation. While direct studies on this compound are limited, research on related lipids provides some insights. For instance, 2-Oleoylglycerol has been shown to enhance the inflammatory response of macrophages. medchemexpress.com

Elucidation of Molecular Signaling Pathway Activation (e.g., VEGF, PDGF)

The molecular signaling pathways activated by components related to this compound are beginning to be understood. 2-Oleoylglycerol (2-OG) has been identified as an agonist for GPR119, a G protein-coupled receptor. medchemexpress.comnih.govresearchgate.netcaymanchem.com Activation of GPR119 by 2-OG stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. nih.govresearchgate.netcaymanchem.com This suggests a role for 2-OG in the regulation of incretin hormone secretion. nih.govresearchgate.net Furthermore, 2-Oleoylglycerol has been found to activate the GPR119/TAK1/NF-κB/TGF-β1 signaling pathway in macrophages, promoting an inflammatory response and fibrosis. medchemexpress.com

The proliferative effect of oleate in breast cancer cells involves the activation of several signaling pathways, including phospholipase C, MEK 1/2, Src, and the phosphatidylinositol 3-kinase/protein kinase B pathway. nih.gov

Interactive Data Table: Research Findings on Related Compounds

| Compound | Biological Effect | Cell Line/Model | Key Pathway/Receptor | Reference |

|---|---|---|---|---|

| Glycerol | Inhibition of cell proliferation | BHK, CHO, HBL, MCF-7, human glioma | Not specified | nih.gov |

| Oleate | Stimulation of cell proliferation | MDA-MB-231, T47D, MCF-7 | GPR40, PLC, MEK 1/2, Src, PI3K/PKB | nih.gov |

| 2-Oleoylglycerol (2-OG) | Stimulation of GLP-1 release | Intestinal L-cells (in vivo) | GPR119 | nih.govresearchgate.netcaymanchem.com |

| 2-Oleoylglycerol (2-OG) | Enhanced inflammatory response and fibrosis | RAW264.7 macrophages | GPR119/TAK1/NF-κB/TGF-β1 | medchemexpress.com |

Biotransformation and Metabolic Fate in Biological Systems

The biotransformation and metabolic fate of this compound are governed by its structure as a diacylglycerol, containing ester linkages to both short-chain (acetate) and long-chain (oleate) fatty acids. Upon entering a biological system, it is subject to enzymatic hydrolysis and subsequent integration into endogenous metabolic pathways.

The primary route of biotransformation for this compound is the enzymatic hydrolysis of its ester bonds. This process is facilitated by various lipases present in the body. Enzymes such as adiponutrin (PNPLA3) are known to hydrolyze diacylglycerols, showing a strong preference for substrates containing oleic acid as the acyl moiety mdpi.com. The hydrolysis is expected to be a stepwise process, releasing acetic acid, oleic acid, and glycerol. The initial hydrolysis of the triglyceride glyceryl trioleate has been shown to yield a 1,2-diglyceride, which is then converted to a 2-monoglyceride nih.gov. A similar cascade for this compound would yield intermediate metabolites such as monoacetyl oleoyl (B10858665) glycerol and ultimately the core components.

Once hydrolyzed, the resulting metabolites—glycerol, acetic acid, and oleic acid—enter their respective metabolic pools:

Glycerol: Is phosphorylated to glycerol-3-phosphate and can enter the glycolysis pathway to be used for energy or can serve as a backbone for the synthesis of new triglycerides and phospholipids.

Acetic Acid: Is readily converted to acetyl-CoA, a central intermediate in metabolism. Acetyl-CoA can enter the citric acid cycle for complete oxidation to CO2 and water to generate ATP, or it can be utilized in anabolic pathways, including the synthesis of fatty acids.

Oleic Acid: After being activated to its acyl-CoA derivative (oleoyl-CoA), its fate is twofold. It can be transported into the mitochondria via the carnitine shuttle for beta-oxidation to produce energy, or it can be re-esterified into complex lipids nih.gov.

In addition to catabolism, diacylglycerols like the oleoyl-containing backbone of the parent compound are key intermediates in lipid synthesis. Diacylglycerol acyltransferase (DGAT) enzymes, specifically DGAT1 and DGAT2, catalyze the final step of triglyceride synthesis by esterifying a fatty acid onto a diacylglycerol molecule nih.gov. Therefore, the 2-oleoylglycerol moiety, following the removal of the acetate groups, can be acylated to form a triacylglycerol for energy storage or for packaging into very-low-density lipoproteins (VLDL) in the liver nih.gov.

Furthermore, before complete metabolic breakdown, diacylglycerols containing oleic acid at the sn-2 position have been shown to possess biological activity. For instance, 1-palmitoyl-2-oleoyl-sn-glycerol (B1237986) (a structurally similar diacylglycerol) can induce calcium signaling in human T-cells, a process independent of its metabolites nih.gov. This suggests that this compound or its immediate hydrolytic products could participate in cellular signaling cascades prior to their complete catabolism. The regulation of diacylglycerol levels is also influenced by enzymes like diacylglycerol kinase, which phosphorylates diacylglycerol to form phosphatidic acid, another important signaling lipid and metabolic intermediate nih.gov.

The metabolic pathways are summarized in the table below, detailing the key processes, enzymes, and resulting products.

Table of Metabolic Processes for this compound and its Metabolites

| Metabolic Process | Key Enzymes/Systems | Substrate(s) | Product(s) | Key Research Finding |

|---|---|---|---|---|

| Ester Hydrolysis | Lipases (e.g., PNPLA3/Adiponutrin) | This compound | Glycerol, Acetic Acid, Oleic Acid, Monoacylglycerols | The enzyme adiponutrin facilitates the hydrolysis of diacylglycerols with a strong preference for oleic acid as the acyl moiety. mdpi.com |

| Anabolic Re-esterification | Diacylglycerol Acyltransferase (DGAT1 & DGAT2) | Diacylglycerol, Acyl-CoA | Triacylglycerol (Triglyceride) | DGAT enzymes catalyze the final step in triglyceride synthesis from diacylglycerol. nih.gov |

| Signaling Pathway Activation | TRPC3/TRPC6 Channels | Diacylglycerol containing oleic acid | Increased intracellular calcium (Ca2+) | Diacylglycerols with oleic acid at the sn-2 position can induce calcium influx in human T-cells via TRPC3/6 channels, independent of their metabolites. nih.gov |

| Fatty Acid Oxidation | Carnitine Palmitoyltransferase I (CPT I) for mitochondrial entry | Oleoyl-CoA | Acetyl-CoA, CO2 (via Citric Acid Cycle) | A portion of oleic acid released is directed toward beta-oxidation for energy production. nih.gov |

| Signal Termination/Conversion | Diacylglycerol Kinase | Diacylglycerol | Phosphatidic Acid | Diacylglycerol kinase regulates the levels of diacylglycerol by converting it to phosphatidic acid. nih.gov |

Biotechnological Production and Engineering Approaches for Glyceryl Diacetate 2 Oleate

Microbial Fermentation Systems for Glyceride Production

At the heart of biotechnological production are microorganisms capable of synthesizing complex lipids. Yeasts, in particular, have emerged as powerful cell factories for glyceride production due to their metabolic versatility and robustness in industrial fermentation settings.

The non-pathogenic yeast Starmerella bombicola (formerly Candida bombicola) is a prolific producer of sophorolipids, a class of glycolipids that includes related glycerides. ijstr.orgnih.govresearchgate.net This yeast is the most extensively studied organism for sophorolipid (B1247395) production, capable of achieving high productivities. researchgate.net The biosynthesis of these compounds in S. bombicola involves a specialized metabolic pathway. researchgate.net This pathway includes key enzymes such as cytochrome P450 monooxygenase, glycosyltransferases, an acetyltransferase, and a lactone esterase, which collectively facilitate the formation of acidic and lactonic sophorolipids from fatty acids and glucose. nih.gov While the primary products are sophorolipids, the underlying metabolic machinery for lipid modification and glycosylation is relevant to the synthesis of other glycerides.

S. bombicola is well-suited for high-density fermentation, a strategy that can significantly boost volumetric productivity. researchgate.net In controlled bioreactor environments, it's possible to achieve high cell densities, leading to remarkably high production rates of isolated sophorolipids, sometimes exceeding 200 grams per liter per day. researchgate.net

Solid-state fermentation (SSF) presents a compelling alternative to traditional submerged fermentation for producing various biomolecules, including lipids. researchgate.netnih.gov This technique involves cultivating microorganisms on solid substrates with minimal free water, which can mimic the natural habitats of some fungi and potentially lead to higher product yields and simpler downstream processing. youtube.commdpi.com

For sophorolipid production by S. bombicola, SSF has been successfully employed using agro-industrial residues like winterization oil cake as a primary substrate. researchgate.net Optimization of SSF processes involves careful control of several key parameters:

Temperature: Maintaining an optimal temperature is crucial for microbial growth and enzyme activity. editverse.comresearchgate.net

Moisture Content: The amount of water in the solid substrate significantly impacts microbial metabolism. editverse.comresearchgate.net

Aeration: Adequate oxygen supply is vital for the growth of aerobic microorganisms used in SSF. editverse.com

Response surface methodology (RSM) is a statistical tool often used to optimize these fermentation conditions, allowing for the systematic evaluation of multiple variables and their interactions to enhance product yield. nih.gov In one study, intermittent mixing during SSF was found to increase sophorolipid production by 31%, resulting in a total yield of 0.235 grams per gram of dry matter. researchgate.net

The cost of raw materials, particularly carbon sources, is a major factor in the economic viability of fermentation processes. nih.govnih.gov Consequently, there is significant interest in utilizing low-cost, renewable feedstocks. Agro-industrial wastes, such as molasses and by-products from oil processing, are attractive alternatives to purified sugars and oils. nih.govcabidigitallibrary.org

Waste frying oil has been successfully used as a hydrophobic substrate for sophorolipid production by S. bombicola. nih.govresearchgate.net Studies have shown that the yeast can efficiently convert waste frying oil into sophorolipids, with yields comparable to those obtained using fresh vegetable oils. nih.gov This approach not only reduces production costs but also provides a sustainable method for valorizing a problematic waste stream. ijcmas.com